Fenretinide-PEG7-Fenretinide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenretinide-PEG7-Fenretinide is a synthetic compound that combines fenretinide, a synthetic retinoid derivative, with polyethylene glycol (PEG) spacers. Fenretinide itself is known for its antitumor, anti-inflammatory, and chemopreventive properties . The addition of PEG spacers enhances the solubility and bioavailability of fenretinide, making it more effective for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenretinide-PEG7-Fenretinide typically involves the conjugation of fenretinide with PEG spacers through ester or amide bond formation. One common method is the use of carbodiimide coupling agents to facilitate the reaction between the carboxyl group of fenretinide and the hydroxyl group of PEG . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under mild conditions to preserve the integrity of the fenretinide molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain a highly pure compound suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fenretinide-PEG7-Fenretinide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the fenretinide moiety, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phenyl ring of fenretinide, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to induce oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the synthesis of fenretinide derivatives.
Catalysts: Palladium and other transition metals are often used as catalysts in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fenretinide derivatives with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Fenretinide-PEG7-Fenretinide has a wide range of scientific research applications:
Wirkmechanismus
Fenretinide-PEG7-Fenretinide exerts its effects through multiple mechanisms:
Induction of Apoptosis: The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases.
Modulation of Retinoid Receptors: Fenretinide binds to retinoid receptors, leading to the upregulation of genes involved in cell differentiation and apoptosis.
Inhibition of IGF-I-Induced Proliferation: The compound inhibits the proliferation of cancer cells by blocking the insulin-like growth factor I (IGF-I) signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
All-trans-retinoic acid (ATRA): A natural retinoid with similar biological activities but lower stability and bioavailability compared to fenretinide.
Bexarotene: Another synthetic retinoid used in cancer therapy, but with a different mechanism of action and side effect profile.
Uniqueness of Fenretinide-PEG7-Fenretinide
This compound stands out due to its enhanced solubility and bioavailability, which are achieved through PEGylation. This modification allows for more effective delivery and sustained release of the active compound, making it a promising candidate for various therapeutic applications .
Eigenschaften
IUPAC Name |
[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenyl] 3-[2-[2-[2-[2-[2-[2-[3-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N2O13/c1-53(21-31-63-57(5)19-13-35-69(63,7)8)15-11-17-55(3)51-65(73)71-59-23-27-61(28-24-59)84-67(75)33-37-77-39-41-79-43-45-81-47-49-83-50-48-82-46-44-80-42-40-78-38-34-68(76)85-62-29-25-60(26-30-62)72-66(74)52-56(4)18-12-16-54(2)22-32-64-58(6)20-14-36-70(64,9)10/h11-12,15-18,21-32,51-52H,13-14,19-20,33-50H2,1-10H3,(H,71,73)(H,72,74)/b17-11+,18-12+,31-21+,32-22+,53-15+,54-16+,55-51+,56-52+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZCQNXDAUSPJA-UFPNKLDYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=CC=C(C=C3)NC(=O)C=C(C)C=CC=C(C)C=CC4=C(CCCC4(C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=CC=C(C=C3)NC(=O)/C=C(/C=C/C=C(/C=C/C4=C(CCCC4(C)C)C)\C)\C)/C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N2O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.